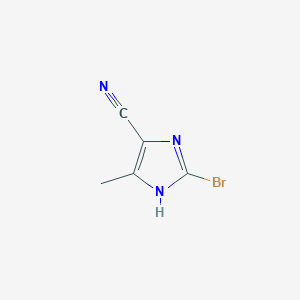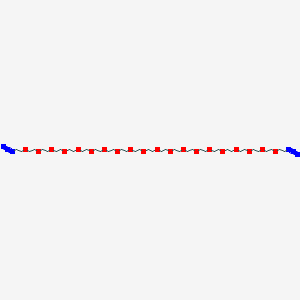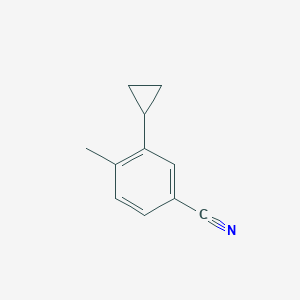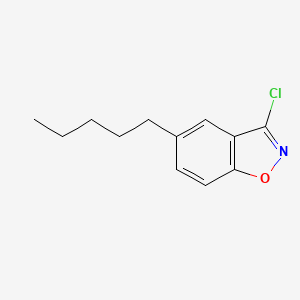
1-(4-Fluoro-2-methoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-methoxyphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in various fields, including pharmaceuticals, organocatalysis, and as precursors for the synthesis of heterocycles
Preparation Methods
The synthesis of 1-(4-Fluoro-2-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-fluoro-2-methoxyaniline with a guanylating reagent such as di(imidazole-1-yl)methanimine . The reaction typically proceeds under mild conditions and yields the desired guanidine derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1-(4-Fluoro-2-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Fluoro-2-methoxyphenyl)guanidine has several scientific research applications:
Biology: The compound is used in biochemical studies to investigate the role of guanidine derivatives in biological processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular functions .
Comparison with Similar Compounds
1-(4-Fluoro-2-methoxyphenyl)guanidine can be compared with other guanidine derivatives such as:
- 1-(4-Methoxyphenyl)guanidine
- 1-(4-Fluorophenyl)guanidine
- 1-(4-Ethylphenyl)guanidine
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications. The presence of the 4-fluoro-2-methoxyphenyl moiety in this compound imparts unique reactivity and potential for specific applications .
Properties
Molecular Formula |
C8H10FN3O |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-(4-fluoro-2-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H10FN3O/c1-13-7-4-5(9)2-3-6(7)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
HMFMPWQELKRRLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13704986.png)

![N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide](/img/structure/B13704990.png)


![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13705007.png)








